
1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea is a chemical compound with the molecular formula C13H26N4O5S2 and a molecular weight of 382.5 g/mol . This compound is characterized by the presence of two piperidine rings, each substituted with a methylsulfonyl group, and connected through a urea linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea typically involves the reaction of 1-(methylsulfonyl)piperidine with phosgene or a phosgene equivalent, followed by the addition of a second equivalent of 1-(methylsulfonyl)piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea include:
1-(methylsulfonyl)piperidine: A precursor in the synthesis of the target compound.
1,3-Bis(4-piperidinyl)urea: A structurally similar compound lacking the methylsulfonyl groups.
1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)thiourea: A thiourea analog with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two methylsulfonyl-substituted piperidine rings, which confer specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific research applications .
Properties
Molecular Formula |
C13H26N4O5S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,3-bis(1-methylsulfonylpiperidin-4-yl)urea |
InChI |
InChI=1S/C13H26N4O5S2/c1-23(19,20)16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(10-6-12)24(2,21)22/h11-12H,3-10H2,1-2H3,(H2,14,15,18) |
InChI Key |
DDWLLBWHPRQLHA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)NC2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.